molecular formula C24H36Br2N2 B13385182 5,8-Dibromo-2,3-dioctylquinoxaline

5,8-Dibromo-2,3-dioctylquinoxaline

Cat. No.: B13385182
M. Wt: 512.4 g/mol
InChI Key: AAXJYOMLFMQERL-UHFFFAOYSA-N
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Description

5,8-Dibromo-2,3-dioctylquinoxaline is a chemical compound with the molecular formula C24H36Br2N2. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound. This compound is notable for its bromine substitutions at the 5 and 8 positions and the presence of octyl groups at the 2 and 3 positions. It has a molecular weight of 512.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromo-2,3-dioctylquinoxaline typically involves the bromination of 2,3-dioctylquinoxaline. The reaction is carried out using bromine in an organic solvent such as chloroform. The reaction conditions include maintaining a controlled temperature and ensuring the complete bromination of the starting material .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,8-Dibromo-2,3-dioctylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted quinoxaline derivative .

Scientific Research Applications

5,8-Dibromo-2,3-dioctylquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dibromo-2,3-dioctylquinoxaline involves its interaction with specific molecular targets. The bromine atoms and octyl groups influence its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dibromo-2,3-dioctylquinoxaline is unique due to the presence of both bromine atoms and octyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C24H36Br2N2

Molecular Weight

512.4 g/mol

IUPAC Name

5,8-dibromo-2,3-dioctylquinoxaline

InChI

InChI=1S/C24H36Br2N2/c1-3-5-7-9-11-13-15-21-22(16-14-12-10-8-6-4-2)28-24-20(26)18-17-19(25)23(24)27-21/h17-18H,3-16H2,1-2H3

InChI Key

AAXJYOMLFMQERL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=NC2=C(C=CC(=C2N=C1CCCCCCCC)Br)Br

Origin of Product

United States

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